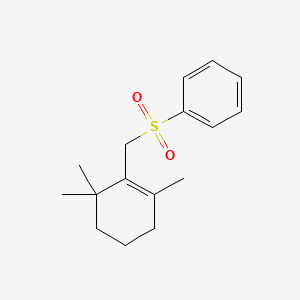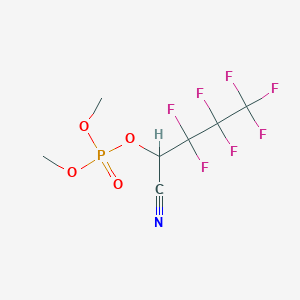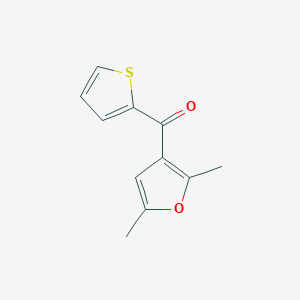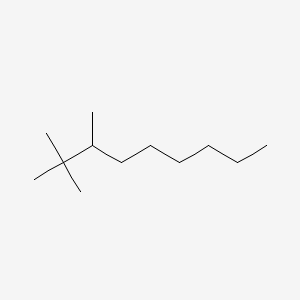![molecular formula C15H14Cl2O2 B14627606 2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene CAS No. 58942-53-3](/img/structure/B14627606.png)
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and an isopropyl ether group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene typically involves the chlorination of benzene followed by etherification. One common method is the chlorination of benzene using ferric chloride as a catalyst to produce 1,4-dichlorobenzene . This intermediate can then undergo a nucleophilic substitution reaction with 4-(propan-2-yl)phenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic ethers, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
1,4-Dichlorobenzene: An aromatic compound used as a disinfectant and deodorant.
Dichlorprop: A herbicide with structural similarities.
Uniqueness
2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene is unique due to the presence of the isopropyl ether group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
58942-53-3 |
|---|---|
Fórmula molecular |
C15H14Cl2O2 |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
2,4-dichloro-1-(4-propan-2-yloxyphenoxy)benzene |
InChI |
InChI=1S/C15H14Cl2O2/c1-10(2)18-12-4-6-13(7-5-12)19-15-8-3-11(16)9-14(15)17/h3-10H,1-2H3 |
Clave InChI |
RRWSVQSGQZIISX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)


![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)





![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)


